tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate hydrochloride
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Overview
Description
Tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate hydrochloride: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and a phenyl group attached to the fourth carbon of the ring. The compound also features a tert-butyl ester group and a carboxylate hydrochloride moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-aminopyrrolidine and phenylacetyl chloride as the starting materials.
Reaction Steps: The reaction involves the acylation of 3-aminopyrrolidine with phenylacetyl chloride to form 3-amino-4-phenylpyrrolidine-1-carboxylic acid.
Esterification: The carboxylic acid group is then esterified using tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate.
Hydrochloride Formation: Finally, the ester is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Process: The compound is typically synthesized in a batch process, where each step is carried out sequentially in separate reaction vessels.
Purification: The final product is purified using crystallization techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the phenyl group to a more oxidized state.
Reduction: Reduction reactions can be performed to reduce the pyrrolidine ring or other functional groups present in the molecule.
Substitution: Substitution reactions can occur at the nitrogen atom of the pyrrolidine ring or the phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction desired.
Major Products Formed:
Oxidation Products: Quinones, phenols, and other oxidized phenyl derivatives.
Reduction Products: Reduced pyrrolidines and other reduced derivatives.
Substitution Products: Substituted pyrrolidines and phenyl derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a ligand in biological studies, interacting with various receptors and enzymes. Medicine: Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism of action depends on the biological context in which it is used. For example, in drug discovery, it may inhibit or activate certain enzymes, leading to therapeutic effects.
Comparison with Similar Compounds
Pyrrolidine derivatives: Other pyrrolidine derivatives with different substituents on the ring.
Phenyl derivatives: Compounds with phenyl groups attached to different heterocycles.
Uniqueness: Tert-Butyl 3-amino-4-phenylpyrrolidine-1-carboxylate hydrochloride is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and biological activity.
This compound's versatility and reactivity make it a valuable tool in various scientific and industrial applications. Its unique structure and properties set it apart from other similar compounds, making it an important subject of study in organic chemistry and related fields.
Properties
IUPAC Name |
tert-butyl 3-amino-4-phenylpyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-15(2,3)19-14(18)17-9-12(13(16)10-17)11-7-5-4-6-8-11;/h4-8,12-13H,9-10,16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUBVTNHRZIZDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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